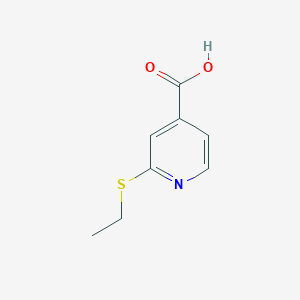

2-(Ethylsulfanyl)pyridine-4-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The compound 2-(ethylsulfanyl)pyridine-4-carboxylic acid follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The molecular formula is established as C8H9NO2S, corresponding to a molecular weight of 183.23 atomic mass units. The Chemical Abstracts Service registry number for this compound is 1019485-25-6, providing a unique identifier for chemical databases and regulatory documentation. The systematic name reflects the substitution pattern where the ethylsulfanyl group (-S-C2H5) occupies position 2 of the pyridine ring, while the carboxylic acid functionality is located at position 4.

The simplified molecular-input line-entry system representation for this compound is CCSC1=NC=CC(=C1)C(=O)O, which provides a standardized textual description of the molecular structure. The International Chemical Identifier string InChI=1S/C8H9NO2S/c1-2-12-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) offers a unique structural identifier that enables precise chemical database searches and computational analyses. The corresponding International Chemical Identifier Key KWHSFDDEONYSOT-UHFFFAOYSA-N serves as a shortened version of the full International Chemical Identifier, facilitating rapid database queries and cross-referencing across different chemical information systems.

Spectroscopic Analysis (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides crucial structural information for 2-(ethylsulfanyl)pyridine-4-carboxylic acid, particularly regarding the electronic environment of individual carbon and hydrogen atoms. Based on general principles of pyridine carboxylic acid spectroscopy, the carboxyl carbon atom in this compound would be expected to resonate in the range of 165 to 185 parts per million in carbon-13 nuclear magnetic resonance spectroscopy, with aromatic and conjugated systems typically appearing near the upfield end of this range. The acidic carboxyl proton would characteristically appear as a singlet near 12 parts per million in proton nuclear magnetic resonance spectroscopy, though this signal may be broadened due to hydrogen bonding effects and could be concentration and solvent dependent.

Infrared spectroscopy reveals characteristic absorption patterns that confirm the presence of both carboxylic acid and sulfur-containing functionalities. The carboxylic acid group exhibits two distinctive absorptions: a very broad O-H stretch spanning 2500 to 3300 reciprocal centimeters and a C=O stretch between 1710 and 1760 reciprocal centimeters. The exact position of the carbonyl absorption depends on whether the acid exists in monomeric or dimeric hydrogen-bonded forms, with dimeric forms typically absorbing around 1710 reciprocal centimeters. The presence of the ethylsulfanyl substituent would contribute additional C-H and C-S stretching vibrations in their respective characteristic regions.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns. Collision cross section measurements indicate that the protonated molecular ion [M+H]+ appears at mass-to-charge ratio 184.04268 with a predicted collision cross section of 137.4 square angstroms. Additional adduct ions include the sodium adduct [M+Na]+ at 206.02462 with collision cross section 149.3 square angstroms, the ammonium adduct [M+NH4]+ at 201.06922 with collision cross section 145.3 square angstroms, and the potassium adduct [M+K]+ at 221.99856 with collision cross section 141.9 square angstroms. Negative ion mode analysis reveals the deprotonated molecular ion [M-H]- at 182.02812 with collision cross section 138.2 square angstroms.

X-ray Crystallography and Solid-State Conformational Studies

While specific crystallographic data for 2-(ethylsulfanyl)pyridine-4-carboxylic acid is not available in the current literature, related pyridine carboxylic acid derivatives provide valuable insights into the likely solid-state behavior of this compound. Studies of hydroxypyridine carboxylic acid derivatives demonstrate that these compounds typically form extensive hydrogen bonding networks in the crystalline state. The presence of both carboxylic acid and nitrogen-containing heteroaromatic functionalities creates multiple opportunities for intermolecular interactions that influence crystal packing arrangements.

Comparative analysis of related compounds suggests that 2-(ethylsulfanyl)pyridine-4-carboxylic acid would likely adopt conformations that optimize both intramolecular and intermolecular hydrogen bonding interactions. The carboxylic acid group provides both hydrogen bond donor and acceptor capabilities, while the pyridine nitrogen serves as a hydrogen bond acceptor. The ethylsulfanyl substituent introduces additional steric considerations that could influence the preferred conformational arrangements in the solid state.

Bond distance analysis from related pyridine carboxylic acid structures indicates that carboxyl groups typically exhibit C=O bond distances around 1.20-1.25 angstroms and C-O(H) distances of approximately 1.29-1.33 angstroms. The pyridine ring system maintains characteristic aromatic bond distances with C-N bonds typically ranging from 1.33-1.35 angstroms and C-C bonds varying between 1.36-1.44 angstroms depending on their position within the aromatic system.

Computational Chemistry: DFT Calculations of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 2-(ethylsulfanyl)pyridine-4-carboxylic acid. Based on computational studies of related pyridine derivatives, this compound would be expected to exhibit characteristic frontier molecular orbital energies and electronic descriptors that reflect its heteroaromatic nature. The highest occupied molecular orbital energy would likely fall within the range of -6.5 to -7.0 electron volts, while the lowest unoccupied molecular orbital energy would be positioned between -0.2 and -0.4 electron volts, based on analogous pyridine carboxylic acid derivatives.

The calculated energy gap between highest occupied and lowest unoccupied molecular orbitals provides important information about the compound's electronic stability and reactivity characteristics. For similar pyridine derivatives, this gap typically ranges from 6.3 to 6.6 electron volts, indicating moderate chemical stability and selective reactivity patterns. Electronic descriptors such as ionization potential, electron affinity, and electronegativity can be derived from these frontier orbital energies, providing quantitative measures of the compound's electronic behavior.

Quantum chemical descriptors including absolute hardness, softness, and electrophilicity index offer additional insights into reactivity patterns. Related pyridine derivatives demonstrate absolute hardness values around 3.1-3.3 electron volts, softness parameters of 0.15-0.16 reciprocal electron volts, and electrophilicity indices near 1.8-2.0 electron volts. These parameters collectively describe the compound's tendency to participate in various chemical reactions and its relative nucleophilic or electrophilic character.

Dipole moment calculations reveal the polar character of the molecule, with the combination of the electronegative nitrogen atom, sulfur substituent, and carboxylic acid group creating significant charge separation. Similar compounds exhibit dipole moments ranging from 3 to 6 Debye units, depending on the specific substitution pattern and conformational arrangement. Polarizability and hyperpolarizability values provide additional information about the molecule's response to external electric fields and its potential for nonlinear optical applications.

Properties

IUPAC Name |

2-ethylsulfanylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-2-12-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHSFDDEONYSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine-2-carboxylic acid with ethanethiol under basic conditions. The reaction is typically conducted in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the chlorine atom by the ethylsulfanyl group. The reaction mixture is heated to reflux, and the product is isolated by acidification and subsequent recrystallization.

Industrial Production Methods

Industrial production of 2-(Ethylsulfanyl)pyridine-4-carboxylic acid generally follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: : The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group may be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Strong bases, nucleophiles like amines or thiols

Major Products

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Antimicrobial Applications

Research indicates that pyridine derivatives, including 2-(ethylsulfanyl)pyridine-4-carboxylic acid, demonstrate significant antimicrobial properties. A study noted that derivatives showed potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 55 ± 0.5% at 75 μg/mL |

| Escherichia coli | 55 ± 0.5% at 100 μg/mL |

| Candida albicans | Moderate activity noted |

These findings suggest that the compound could serve as a lead in the development of new antibiotics, particularly against resistant strains .

Antiviral Properties

The compound has also shown promise as an antiviral agent. Studies have demonstrated that pyridine derivatives can inhibit the replication of viruses, including influenza and potentially SARS-CoV-2. The mechanism involves targeting specific viral proteins essential for replication.

Anti-inflammatory Effects

2-(Ethylsulfanyl)pyridine-4-carboxylic acid has been investigated for its anti-inflammatory properties. It enhances the affinity for cyclooxygenase-2 (COX-2) enzymes, which are crucial in mediating inflammatory responses. This action may provide therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Research

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells. For instance, derivatives have been tested against several cancer cell lines, showing significant cytotoxic effects.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

These results indicate that the compound may be a candidate for further development in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-(ethylsulfanyl)pyridine-4-carboxylic acid. The results confirmed its effectiveness against resistant bacterial strains, suggesting its potential role in treating infections caused by multi-drug resistant organisms .

Case Study 2: Antiviral Mechanism

Research investigating the antiviral properties revealed that the compound could inhibit viral replication through interference with viral protein synthesis pathways. This study provides a basis for developing antiviral medications targeting respiratory viruses .

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)pyridine-4-carboxylic acid depends on its specific application:

Enzyme Inhibition: : The compound may bind to active sites of enzymes, blocking substrate access and inhibiting enzymatic activity. The pyridine ring can engage in π-π interactions with aromatic residues in the enzyme active site, while the carboxylic acid group can form hydrogen bonds.

Receptor Binding: : In medicinal applications, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Substituent Effects on Reactivity and Stability

- Electron-Donating vs. In contrast, the trifluoroethylsulfanyl analog (-S-CH₂CF₃) introduces strong electron-withdrawing effects, which may alter acidity (pKa) of the carboxylic acid and reactivity in nucleophilic substitutions .

- Stereoelectronic Interactions : The phenylsulfanyl group in 2-(phenylsulfanyl)pyridine-3-carboxylic acid induces significant dihedral angles (~55–58°) between aromatic rings, promoting π-stacking and dimer formation . Such structural rigidity is absent in the ethylsulfanyl analog, suggesting differences in crystallinity.

Biological Activity

2-(Ethylsulfanyl)pyridine-4-carboxylic acid is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural features. The compound consists of a pyridine ring substituted with an ethylsulfanyl group and a carboxylic acid, which may confer distinct biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The molecular formula of 2-(Ethylsulfanyl)pyridine-4-carboxylic acid is C₉H₁₁N₁O₂S, with a molecular weight of 197.25 g/mol. The presence of the ethylsulfanyl group enhances its reactivity and interaction with biological macromolecules.

The biological activity of 2-(Ethylsulfanyl)pyridine-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. The carboxylic acid group can form hydrogen bonds, while the pyridine ring may engage in π-π interactions with aromatic residues in enzyme active sites.

- Receptor Interaction : It may modulate receptor activity on cell surfaces, influencing signal transduction pathways and cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 2-(Ethylsulfanyl)pyridine-4-carboxylic acid. Research indicates that similar compounds exhibit significant activity against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Ethylsulfanyl)pyridine-4-carboxylic acid | E. coli | TBD |

| 2-(Ethylsulfanyl)pyridine-4-carboxylic acid | S. aureus | TBD |

The exact MIC values for 2-(Ethylsulfanyl)pyridine-4-carboxylic acid are yet to be established but are expected to be comparable to other active pyridine derivatives .

Anticancer Potential

Preliminary investigations into the anticancer potential of pyridine-based compounds suggest that modifications to the pyridine structure can enhance cytotoxicity against cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against various cancer types:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (similar structure) | HCT-116 | 1.9 |

| Compound B (similar structure) | MCF-7 | 2.3 |

These findings indicate that structural variations can significantly influence biological activity, warranting further exploration of 2-(Ethylsulfanyl)pyridine-4-carboxylic acid in cancer research .

Case Studies

- Case Study on Enzyme Inhibition : A study investigated the inhibition of a specific enzyme by a series of pyridine derivatives, including those structurally similar to 2-(Ethylsulfanyl)pyridine-4-carboxylic acid. The results demonstrated that these compounds effectively reduced enzyme activity, suggesting potential therapeutic applications in diseases where enzyme overactivity is a concern.

- Cell-Based Assays : In vitro assays using human cell lines have shown that compounds containing similar moieties can disrupt critical protein-protein interactions involved in cancer progression. This highlights the potential for developing new therapeutic agents based on the structure of 2-(Ethylsulfanyl)pyridine-4-carboxylic acid.

Comparative Analysis

When compared to other pyridine carboxylic acids, such as 2-(Methylsulfanyl)pyridine-4-carboxylic acid and 2-(Phenylsulfanyl)pyridine-4-carboxylic acid, 2-(Ethylsulfanyl)pyridine-4-carboxylic acid exhibits unique properties due to the ethylsulfanyl group. This substitution may enhance lipophilicity and bioavailability, making it an attractive candidate for drug development.

Q & A

Q. How do functional groups (e.g., ethylsulfanyl vs. carboxylic acid) influence regioselectivity in derivatization?

- Methodological Answer :

- Competitive Reactivity Assays : Compare reaction rates of ethylsulfanyl vs. carboxylic acid groups under electrophilic/nucleophilic conditions. Use DFT to predict site-specific activation energies .

- Protecting Groups : Temporarily block carboxylic acid with tert-butyl esters to direct sulfanyl group modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.